molecular formula C6H4BrClN2O B1445627 5-Bromo-6-chloropicolinamide CAS No. 1805577-13-2

5-Bromo-6-chloropicolinamide

Cat. No.: B1445627
CAS No.: 1805577-13-2
M. Wt: 235.46 g/mol
InChI Key: DXOMURDKCOWQND-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropicolinamide is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.46 g/mol. This compound has been gaining interest in various fields of research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

5-bromo-6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMURDKCOWQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-6-chloropicolinamide typically involves the bromination and chlorination of picolinamide. The reaction conditions for these processes often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms on the picolinamide ring . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

5-Bromo-6-chloropicolinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-chloropicolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-6-chloropicolinamide can be compared with other similar compounds, such as:

    5-Bromonicotinamide: Shares a similar bromine substitution but differs in its overall structure and properties.

    6-Chloronicotinamide: Similar in having a chlorine substitution but lacks the bromine atom, leading to different chemical and biological properties.

Biological Activity

5-Bromo-6-chloropicolinamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanism of action, and relevant research findings.

This compound has the molecular formula C6H5BrClN2\text{C}_6\text{H}_5\text{BrClN}_2 and a molecular weight of 235.44 g/mol. The compound is synthesized through various methods, typically involving halogenation reactions on pyridine derivatives. The unique halogen substitution pattern contributes to its biological activity and solubility characteristics.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in various lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and the modulation of cell cycle regulators.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promise as a BACE1 (Beta-site APP-cleaving enzyme 1) inhibitor, which is crucial in the development of Alzheimer’s disease. Inhibition assays reveal that this compound has a Ki value of 6.1 nM, indicating potent activity against this target .

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on the antibacterial effects of this compound reported a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains .
  • Cancer Cell Line Studies
    • In vitro assays demonstrated that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells after 48 hours .
  • BACE1 Inhibition
    • A series of BACE1 inhibition assays showed that at a concentration of 10 µM, the compound inhibited Aβ peptide formation by approximately 38% in rat brain models .

Table 1: BACE1 Inhibition Assay Results

Compound NoBACE1 Ki (nM)BACE1 Inhibition at 10µM (%)
118106
223100
12 6.1 108
.........

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Cell Membrane Disruption: The compound's lipophilicity allows it to integrate into bacterial membranes, causing permeability changes.
  • Enzyme Interaction: As a BACE1 inhibitor, it competes with substrate binding, thereby reducing amyloid-beta peptide production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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